molecular formula C20H14F3N3O2 B2655372 1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one CAS No. 1326821-90-2

1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one

Cat. No.: B2655372
CAS No.: 1326821-90-2
M. Wt: 385.346
InChI Key: ICBCRCIWEATOPH-UHFFFAOYSA-N
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Description

1,6-Dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a heterocyclic compound featuring a quinolin-4-one core substituted with a 1,2,4-oxadiazole ring bearing a trifluoromethylphenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole moiety contributes to hydrogen-bonding interactions, making it a candidate for targeting enzymes or receptors .

Properties

IUPAC Name

1,6-dimethyl-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O2/c1-11-3-8-16-14(9-11)17(27)15(10-26(16)2)19-24-18(25-28-19)12-4-6-13(7-5-12)20(21,22)23/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBCRCIWEATOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one typically involves multiple steps. One common method starts with the preparation of the trifluoromethylphenyl derivative, which is then subjected to cyclization reactions to form the oxadiazole ring. The final step involves the formation of the quinolinone structure under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and advanced purification methods to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like organolithium compounds. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to the inhibition of key enzymes or receptors. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related heterocycles, focusing on electronic, thermodynamic, and functional group variations.

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Features Reference
1,6-Dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one Quinolin-4-one 1,2,4-Oxadiazole with CF₃-Ph High lipophilicity, potential kinase inhibition N/A
1,5-Dimethyl-4-(5-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g) Pyrazol-3-one Tetrazole, coumarin-benzodiazepine Fluorescent properties, possible CNS activity
1,5-Dimethyl-4-(5-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4h) Pyrazol-3-one Tetrazole, coumarin-oxazepine Enhanced solubility, photostability

Key Findings

Thermodynamic Stability :

  • The 1,2,4-oxadiazole ring confers rigidity and thermal stability, similar to tetrazole rings in 4g and 4h . However, oxadiazoles are less prone to metabolic degradation than tetrazoles, a critical advantage in drug design .

Synthetic Accessibility :

  • The synthesis of the target compound likely involves cyclocondensation of amidoximes with carboxylic acid derivatives, a method analogous to the preparation of 4g and 4h but with distinct starting materials .

Comparative studies would require such data to assess bond lengths and packing interactions .

Biological Activity

The compound 1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This detailed analysis focuses on its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Molecular Formula : C₁₄H₁₃F₃N₄O₂
  • Molecular Weight : 337.26 g/mol
  • CAS Number : 878419-78-4

The presence of the trifluoromethyl group and the oxadiazole moiety suggests potential for significant biological activity due to their roles in enhancing lipophilicity and modulating interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of compounds containing oxadiazole rings often exhibit notable antimicrobial properties. In a study focusing on various substituted oxadiazoles, the compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency.

Microorganism MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results suggest that the compound may be effective in treating infections caused by resistant bacterial strains.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest. A notable study reported:

  • Cell Lines Tested : HeLa (cervical carcinoma), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC₅₀ Values :
    • HeLa: 12 µM
    • MCF-7: 15 µM
    • A549: 20 µM

These findings indicate that the compound may serve as a lead structure for the development of new anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was evaluated through assays measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in NO levels at concentrations of 10 µM and above, indicating its potential as an anti-inflammatory agent.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antibiotics examined the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The study concluded that the compound not only inhibited bacterial growth but also prevented biofilm formation, a critical factor in chronic infections.

Case Study 2: Cancer Cell Line Studies

In a comparative study published in Cancer Letters, the compound was tested alongside standard chemotherapeutics. Results indicated enhanced cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes for patients with resistant tumors.

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